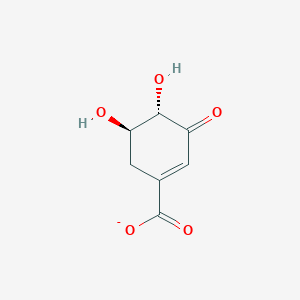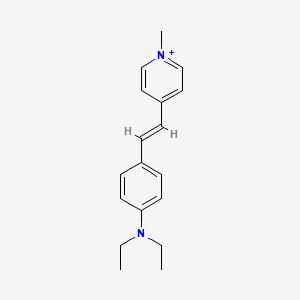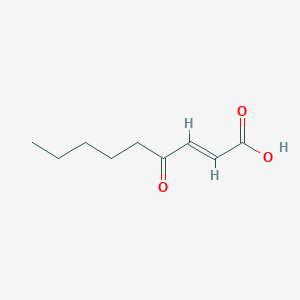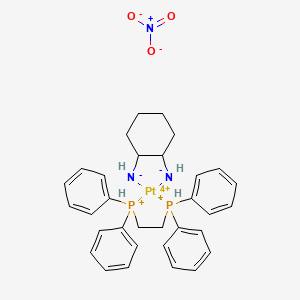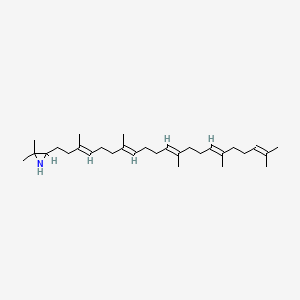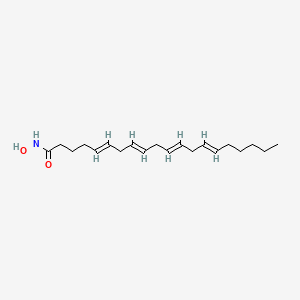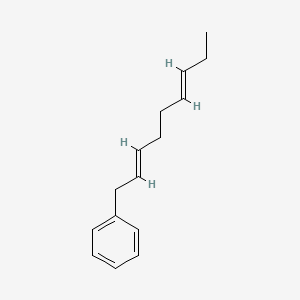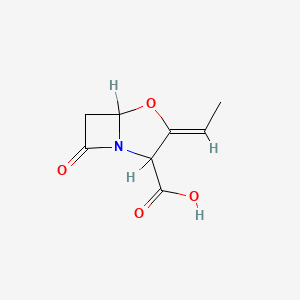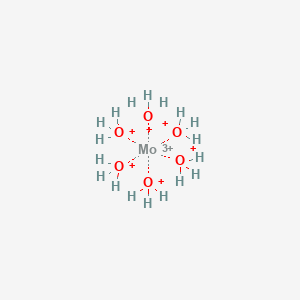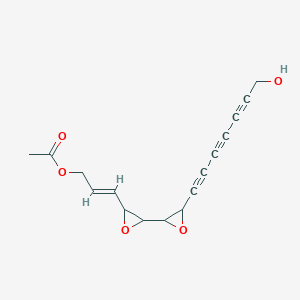
Gummiferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gummiferol is an aliphatic alcohol.
Gummiferol is a natural product found in Adenia gummifera with data available.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Approaches : Gummiferol has been synthesized using novel asymmetric methodologies. For instance, García-Ruiz et al. (2016) achieved an efficient synthesis of (–)-gummiferol through asymmetric synthesis of glycidic amides based on chiral sulfonium salts, demonstrating a rapid construction of the diepoxide system in the natural product (García-Ruiz, Cheng-Sánchez, & Sarabia, 2016).
- Structure Elucidation : Research by Takamura et al. (2013) and (2011) involved the total synthesis and structural elucidation of (-)-gummiferol. They used stereoselective synthesis techniques, including stepwise epoxidation and Cadiot-Chodkiewicz reactions, to determine the absolute stereostructure of gummiferol and its cytotoxic activity against human cancer cells (Takamura et al., 2013); (Takamura, Wada, Lu, & Kadota, 2011).
Pharmacological and Biological Properties
- Cytotoxic Activity : The cytotoxic activity of synthesized gummiferol and its derivatives was evaluated by Takamura et al. (2013), revealing insights into the influence of structural elements on its effectiveness against cancer cells (Takamura et al., 2013).
- Phytohormonal Activity : Anaya et al. (2008) investigated gummiferolic acid, a derivative of gummiferol, for its phytohormonal activity. They explored the potential of this compound in increasing plant hormonal activity through ring contraction and other chemical transformations (Anaya, Fernández, Grande, Martiáñez, & Torres, 2008).
Medicinal Uses and Traditional Applications
- Antinociceptive Effects : Bagheri et al. (2015) explored the antinociceptive properties of Astragalus gummifer gum, used traditionally as an analgesic. Their study highlighted the mechanisms involved in its analgesic effects, particularly through the adrenergic system (Bagheri, Keyhani, Heydari, & Dashti-r, 2015).
Other Relevant Applications
- Antifungal and Anti-inflammatory Potential : Daucus carota subsp. gummifer essential oil was studied by Valente et al. (2015) for its antifungal and anti-inflammatory activities. This research contributes to understanding the potential application of gummifer-derived compounds in managing dermatophytosis and inflammatory-related diseases (Valente et al., 2015).
- Hepatoprotective and Anti-inflammatory Activities : Yusufoglu et al. (2014) reported on the anti-inflammatory and hepatoprotective activities of Astragalus gummifer, providing evidence for its use in inflammatory conditions and potential hepatoprotective applications (Yusufoglu et al., 2014).
properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[(E)-3-[3-[3-(7-hydroxyhepta-1,3,5-triynyl)oxiran-2-yl]oxiran-2-yl]prop-2-enyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-12(18)19-11-7-9-14-16(21-14)15-13(20-15)8-5-3-2-4-6-10-17/h7,9,13-17H,10-11H2,1H3/b9-7+ |
InChI Key |
CVFDUGAXSFOYQC-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1C(O1)C2C(O2)C#CC#CC#CCO |
SMILES |
CC(=O)OCC=CC1C(O1)C2C(O2)C#CC#CC#CCO |
Canonical SMILES |
CC(=O)OCC=CC1C(O1)C2C(O2)C#CC#CC#CCO |
synonyms |
gummiferol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



